molecular formula C9H17N3 B13967408 3-Ethyl-N,N,1,4-tetramethyl-1H-pyrazol-5-amine

3-Ethyl-N,N,1,4-tetramethyl-1H-pyrazol-5-amine

Katalognummer: B13967408
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: NNJAHZBFBOQDSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing three carbon atoms and two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes an ethyl group and multiple methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-PYRAZOL-5-AMINE, 3-ETHYL-N,N,1,4-TETRAMETHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Similar in structure but with fewer methyl groups.

    1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Another similar compound with a different substitution pattern.

    1H-PYRAZOL-5-AMINE, 3-ETHYL-1,4-DIMETHYL-: Differing in the position and number of substituents.

Uniqueness

The presence of multiple methyl groups and an ethyl group can affect the compound’s steric and electronic properties, making it distinct from other pyrazole derivatives .

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

5-ethyl-N,N,2,4-tetramethylpyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6-8-7(2)9(11(3)4)12(5)10-8/h6H2,1-5H3

InChI-Schlüssel

NNJAHZBFBOQDSB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C(=C1C)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.